3-Hydroxyguanfacine

Description

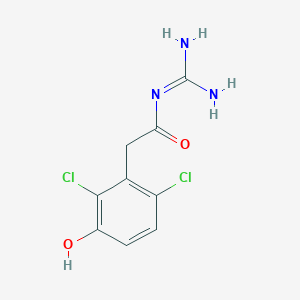

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJWHWYOPUIOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228834 | |

| Record name | 3-Hydroxyguanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78197-84-9 | |

| Record name | N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78197-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyguanfacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyguanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Transformations and Metabolic Pathways of Guanfacine Leading to 3 Hydroxyguanfacine

The primary metabolic pathway for guanfacine (B1203898) involves oxidation. dovepress.com This initial and critical step is the hydroxylation of the guanfacine molecule to form 3-hydroxyguanfacine. Following this transformation, the newly formed metabolite undergoes further processing through glucuronidation or sulfation, which are Phase II metabolic reactions. drugbank.comnih.gov These conjugation reactions increase the water solubility of the metabolite, facilitating its elimination from the body.

Studies in healthy Japanese adults have elucidated the metabolic profile of guanfacine in both plasma and urine. nih.gov After oral administration of an extended-release formulation, unchanged guanfacine was the most abundant component found. nih.govresearchgate.net However, a significant portion of the drug is metabolized. The main pathway identified is the monooxidation of the dichlorobenzyl part of the molecule, which results in this compound. nih.govresearchgate.net This is then followed by either glucuronidation, forming guanfacine 3-glucuronide, or sulfation, forming guanfacine 3-sulfate. drugbank.comnih.gov

In plasma, the most prominent metabolite detected is the sulfate (B86663) conjugate of hydroxyguanfacine (M3), followed by the glucuronide conjugate (M2). nih.govnih.gov this compound itself is also present. nih.govnih.gov In urine, the principal metabolites are the M2 glucuronide and this compound. nih.govresearchgate.netnih.gov A minor metabolic pathway involving direct glucuronidation of guanfacine at various positions has also been proposed. nih.govresearchgate.net

Investigation of Other Potential Enzymatic and Non Enzymatic Transformations

Receptor Interaction Profiling

Research into the interaction of this compound with adrenergic receptors primarily stems from studies examining the metabolic fate and activity of its parent compound, guanfacine. Guanfacine is known as a selective alpha-2A (α2A) adrenergic receptor agonist, exhibiting a higher affinity for the α2A subtype compared to α2B and α2C subtypes tga.gov.aunih.govdovepress.com. The α2A subtype is particularly significant due to its prevalence in the prefrontal cortex, a brain region implicated in the regulation of attention and executive functions relevant to conditions like ADHD nih.govmdpi.com.

Assessment at Alpha-2 Adrenergic Receptor Subtypes (α2A, α2B, α2C)

Studies investigating the direct interaction of hydroxylated guanfacine metabolites with adrenergic receptors have focused on specific conjugates. One assessment examined the pharmacodynamic activity of this compound-O-sulfate at human α2A, α2B, and α2C adrenergic receptors. This investigation found no evidence of either agonist or antagonist activity for this specific metabolite across all three receptor subtypes tga.gov.au. Direct studies detailing the interaction profile of this compound itself, without the sulfate conjugation, at these receptor subtypes are not extensively reported in the reviewed literature.

Evaluation of Agonist and Antagonist Properties

As noted in the assessment of receptor subtypes, the metabolite this compound-O-sulfate did not exhibit agonist or antagonist properties at α2A, α2B, or α2C adrenergic receptors tga.gov.au. While the parent compound, guanfacine, functions as a selective α2A adrenergic receptor agonist, the available data suggests that its hydroxylated sulfate conjugate lacks such activity. Information regarding the specific agonist or antagonist properties of this compound (without the sulfate moiety) is limited in the reviewed sources.

Binding Affinity Determinations

Data Table: Receptor Interaction Profile of this compound

| Receptor Subtype | Interaction Type (Agonist/Antagonist) | Binding Affinity (e.g., Ki, IC50) | Reported Findings for this compound |

| α2A Adrenergic | Not specified | Not reported | No agonist or antagonist activity reported for this compound-O-sulfate tga.gov.au. Data for this compound is not available. |

| α2B Adrenergic | Not specified | Not reported | No agonist or antagonist activity reported for this compound-O-sulfate tga.gov.au. Data for this compound is not available. |

| α2C Adrenergic | Not specified | Not reported | No agonist or antagonist activity reported for this compound-O-sulfate tga.gov.au. Data for this compound is not available. |

Biochemical Interaction Studies

Biochemical investigations into this compound primarily revolve around its formation as a metabolite of guanfacine and its potential interactions within metabolic pathways and cellular transport systems.

Enzyme Inhibition Potentials

Guanfacine is primarily metabolized via oxidation, with the cytochrome P450 (CYP) 3A4 isoenzyme being the principal enzyme involved nih.govnih.govnih.govtandfonline.comresearchgate.netdrugbank.com. Guanfacine itself has been shown not to inhibit major human CYP isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, in in vitro studies nih.gov. Studies using human hepatic microsomes and hepatocytes also found no indication that guanfacine concentrations are likely to inhibit or induce CYP enzyme activities tga.gov.au. Specific data regarding the enzyme inhibition potential of this compound itself is not provided in the reviewed literature.

Transporter Interaction Analyses (e.g., OCT1, OCT2, MATE1)

This compound is identified as a main metabolite of guanfacine, formed through oxidation nih.govnih.govnih.govtandfonline.comresearchgate.netdrugbank.com. While the parent compound, guanfacine, has been assessed for interactions with certain transporters, such as P-glycoprotein, its role appears to be minor and unlikely to be of clinical relevance nih.govtandfonline.com. The provided literature extensively discusses the roles of organic cation transporters (OCTs) like OCT1 and OCT2, and multidrug and toxin extrusion proteins (MATEs) like MATE1, in the transport of various drugs solvobiotech.comsolvobiotech.comnih.govd-nb.infomdpi.com. However, there is a lack of specific data detailing the interaction of this compound with these or other transporters.

Comparative in Vitro Biotransformation Studies

Significant differences in guanfacine (B1203898) metabolism have been observed between species and between different in vitro experimental systems. These variations are crucial for the interpretation of nonclinical data.

Metabolic profiling reveals a divergence in the major metabolites between humans and animal models used in toxicological studies. tga.gov.au While 3-hydroxyguanfacine sulfate (B86663) is the main circulating metabolite in humans, other compounds are dominant in animals. tga.gov.au These differences are summarized in the table below.

Table 1: Major Circulating Guanfacine Metabolites in Different Species

Furthermore, the rate of guanfacine metabolism is notably higher in rodents compared to humans. tga.gov.au

In vitro studies comparing different model systems also highlight the complexity of guanfacine's metabolism. A study comparing cryopreserved primary human hepatocytes (cPHHs), which contain a full complement of metabolic enzymes, and pooled human liver microsomes (HLMs), which primarily contain Phase I enzymes and some UGTs but lack SULTs and their necessary cofactors, yielded different results for the 3-hydroxylation pathway.

Table 2: Comparison of this compound Pathway in In Vitro Human Liver Systems

The significant discrepancy is likely attributable to the presence and activity of sulfotransferases in hepatocytes, which rapidly convert this compound to its sulfate conjugate, thereby reducing the measured contribution of the hydroxylation pathway alone. researchgate.net In contrast, the absence of an efficient sulfation pathway in HLMs leads to an accumulation of this compound, making its formation appear as a more dominant pathway in that system. researchgate.net

The Journey to this compound: A Look at Guanfacine's Metabolic Transformation

Guanfacine, a selective alpha-2A adrenergic receptor agonist, undergoes significant metabolic transformation in the body, leading to the formation of its principal metabolite, this compound. This process is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with subsequent modifications that prepare it for excretion. Understanding these biochemical pathways is crucial for a comprehensive view of guanfacine's disposition in the body.

Advanced Analytical Methodologies for 3 Hydroxyguanfacine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique in the analysis of 3-Hydroxyguanfacine due to its high sensitivity and selectivity.

LC-MS/MS is instrumental in profiling the metabolites of guanfacine (B1203898) in biological fluids. nih.govclinpgx.org Studies conducted on plasma and urine samples from human subjects have successfully utilized this technique to create a detailed metabolic map. nih.gov In these analyses, this compound was identified as a significant metabolite. nih.govclinpgx.org

In human plasma, this compound is detected alongside its sulfate (B86663) (M3) and glucuronide (M2) conjugates, with the sulfate form being the most prominent metabolite. nih.gov In urine, this compound and its glucuronide conjugate are considered the principal metabolites. nih.govclinpgx.orgnih.gov This information has been pivotal in proposing the main metabolic pathway for guanfacine, which involves monooxidation on the dichlorobenzyl moiety to form this compound, followed by subsequent glucuronidation or sulfation. nih.govclinpgx.orgnih.gov

Table 1: Guanfacine Metabolites Identified in Human Plasma and Urine using LC-MS/MS nih.gov

| Metabolite | Presence in Plasma | Presence in Urine | Note |

|---|---|---|---|

| Guanfacine | Most Abundant Component | Most Abundant Component | Parent Drug |

| This compound | Detected | Principal Metabolite | Product of monooxidation |

| M2 (Glucuronide of hydroxy-guanfacine) | Detected | Principal Metabolite | Phase II metabolite |

| M3 (Sulfate of hydroxy-guanfacine) | Prominent Metabolite | Detected | Phase II metabolite |

The quantification of this compound in complex biological matrices like plasma is critical for pharmacokinetic studies. While specific quantitative assays for this compound are less detailed in public literature, the methodologies developed for the parent drug, guanfacine, are directly applicable. High-throughput LC-MS/MS methods have been developed and validated for guanfacine in rat and human plasma. nih.govcolab.ws These methods often employ sample preparation techniques such as liquid-liquid extraction (LLE) or simple protein precipitation. nih.govcolab.ws

For instance, a validated method for guanfacine in rat plasma demonstrated a linear range of 50.00 to 10,000.00 pg/mL, showcasing the high sensitivity of the technique. nih.gov Another assay for human plasma was linear over the range of 0.0500 to 10.0 ng/mL. colab.ws These assays typically utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. nih.gov The development of such methods for this compound would follow similar principles, requiring a specific precursor-to-product ion transition and optimization of chromatographic conditions.

Tandem mass spectrometry is a powerful tool for the structural elucidation of metabolites. The fragmentation pattern of this compound has been characterized to confirm its identity in biological samples. nih.gov When analyzed using electrospray ionization (ESI) in the positive ion mode, this compound exhibits a protonated molecular ion ([M+H]⁺) at an m/z of 262. nih.gov

Further fragmentation (MS²) of this precursor ion yields a characteristic product ion at m/z 220, corresponding to a loss of 42 Da, which is attributed to the degradation of the guanidine (B92328) group. nih.gov A subsequent MS³ fragmentation of the m/z 220 ion produces a fragment at m/z 175. This is postulated to be the 2,6-dichloro-3-hydroxybenzyl cation, formed by the additional elimination of the amide unit. This fragmentation pathway is analogous to that of the parent guanfacine compound. nih.gov

Table 2: LC-MS/MS Fragmentation Data for this compound nih.gov

| Ion Type | m/z | Postulated Structure/Loss |

|---|---|---|

| Precursor Ion [M+H]⁺ | 262 | C₉H₁₀Cl₂N₃O₂ |

| MS² Fragment Ion | 220 | Loss of guanidine group (-42 Da) |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound. An electron-capture GC-MS method has been specifically developed for its measurement in human plasma and urine. nih.gov A critical step in the GC-MS analysis of polar compounds like this compound is derivatization, which increases their volatility and improves their chromatographic properties. nih.govoup.com

The developed method involves a two-step derivatization process:

Condensation of the amidino group with hexafluoroacetylacetone. nih.gov

Methylation of the NH and OH groups using methyl iodide. nih.gov

The resulting derivative is well-suited for analysis on a capillary GC column. This methodology is also capable of measuring the O-glucuronide form of the metabolite after an enzymatic hydrolysis step to release the free this compound. nih.gov Furthermore, the method allows for the simultaneous determination of unchanged guanfacine in urine. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals and their related substances. ijpsdronline.com While LC-MS/MS is more sensitive for biological sample analysis, HPLC-UV is a robust method for purity assessment and the analysis of bulk drug substances and pharmaceutical formulations. mtc-usa.comresearchgate.net

Several stability-indicating HPLC methods have been developed for guanfacine and its degradation products. ijpsdronline.commtc-usa.com These methods are designed to separate the main compound from any impurities or degradants, and they can be adapted for the analysis of this compound. A typical setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. mtc-usa.comgoogle.com

Table 3: Example HPLC Method Parameters for Guanfacine and Related Substances mtc-usa.com

| Parameter | Condition |

|---|---|

| Column | Cogent Bidentate C18™, 4µm, 100Å |

| Mobile Phase | 30:70 Acetonitrile / DI Water (with Phosphoric Acid and SDS) |

| Flow Rate | 1.5 mL/minute |

| Detection | UV @ 220nm |

Gradient elution may be employed to achieve optimal separation of all related substances, including metabolites like this compound. google.com

Reference Standard Development and Qualification for Analytical Research

The availability of a high-purity, well-characterized reference standard is a prerequisite for the accurate identification and quantification of this compound in any analytical method. pharmtech.com Regulatory bodies require that reference standards be of the highest purity achievable and thoroughly characterized to confirm their identity, strength, and quality. pharmtech.com

A reference standard for this compound with a purity of >95% (as determined by HPLC) has been used in research, confirming its availability for such purposes. nih.gov The development and qualification of a non-compendial, or secondary, reference standard involves a comprehensive program. pharmtech.com This includes:

Synthesis and Purification: Production of the material to the highest possible purity. pharmtech.com

Characterization: Thorough structural confirmation using techniques like NMR, Mass Spectrometry, and IR spectroscopy.

Purity Assessment: Evaluation of organic and inorganic impurities, residual solvents, and water content. Purity is often determined using a mass balance approach or by a quantitative technique like HPLC.

Stability Testing: The reference standard is stored under controlled conditions (e.g., 2-8 °C and accelerated conditions) and re-qualified at set intervals (e.g., 3, 6, and 12 months) to establish a requalification period and ensure its integrity over time. pharmtech.com

For use in regulated environments, these certified reference materials (CRMs) are often produced and certified in accordance with standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

Method Validation Strategies for Preclinical Research Applications

The successful quantification of this compound, a principal metabolite of guanfacine, in preclinical research hinges on the implementation of robust and validated bioanalytical methods. nih.gov Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and reproducible data for pharmacokinetic (PK) and toxicokinetic (TK) studies. jchps.comresearchgate.net The validation of bioanalytical methods for metabolites like this compound follows stringent guidelines set forth by regulatory bodies to ensure data integrity. fda.gov

A comprehensive validation process for an analytical method to be used in preclinical studies for this compound would encompass the evaluation of several key parameters. These parameters are designed to demonstrate the method's performance characteristics, ensuring that it is accurate, precise, and specific for the analyte in the biological matrix of interest. researchgate.netjapsonline.com

Key Validation Parameters and Acceptance Criteria

The validation of a bioanalytical method for this compound in preclinical studies typically involves assessing the following parameters:

Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov For this compound, this would involve demonstrating a lack of interference from the parent drug, guanfacine, other potential metabolites, and endogenous components of the biological matrix. cancer.gov This is often achieved by analyzing blank matrix samples from multiple sources.

Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. A linear relationship is required over a defined range to ensure accurate quantification. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.gov For preclinical studies, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. nih.gov The analyte signal at the LLOQ should be at least five times the signal of a blank sample.

Recovery: The extraction efficiency of an analytical method is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration.

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard in mass spectrometry-based assays. It is crucial to ensure that the matrix does not cause ion suppression or enhancement that could lead to inaccurate quantification.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. semanticscholar.orgnih.gov The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Illustrative Data for Method Validation

Table 1: Linearity of this compound in Preclinical Plasma

| Parameter | Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Regression Equation | y = 0.025x + 0.005 |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision for this compound in Preclinical Plasma

| QC Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ (0.1) | < 10 | 95 - 105 | < 15 | 90 - 110 |

| Low (0.3) | < 8 | 97 - 103 | < 10 | 95 - 105 |

| Medium (10) | < 5 | 98 - 102 | < 8 | 97 - 103 |

| High (80) | < 5 | 99 - 101 | < 8 | 98 - 102 |

Table 3: Stability of this compound in Preclinical Plasma (at Low and High QC concentrations)

| Stability Condition | Duration | Mean Concentration Change (%) |

| Bench-top | 8 hours at Room Temperature | < 10 |

| Freeze-Thaw | 3 cycles | < 15 |

| Long-term | 30 days at -80°C | < 15 |

These tables represent the expected outcomes of a successful method validation for this compound in a preclinical setting. The rigorous adherence to these validation strategies ensures the generation of high-quality data that can be confidently used to assess the pharmacokinetic and toxicokinetic properties of this important metabolite.

Chemical Synthesis and Structural Elucidation Strategies for 3 Hydroxyguanfacine

Advanced Spectroscopic and Spectrometric Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment of atoms within a molecule, including connectivity, functional groups, and stereochemistry.

For 3-Hydroxyguanfacine, NMR spectroscopy would be instrumental in confirming the presence and arrangement of its constituent atoms. Specifically:

¹H NMR Spectroscopy: This technique would reveal the number and types of hydrogen atoms present, their chemical shifts (indicating their electronic environment), and coupling patterns (revealing neighboring protons). For this compound, signals corresponding to the aromatic protons, the methylene (B1212753) group, the hydroxyl proton, and the protons of the guanidine (B92328) moiety would be expected.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with chemical shifts indicative of their hybridization and attached functional groups (e.g., carbonyl carbon, aromatic carbons, methylene carbon).

While specific ¹H and ¹³C NMR spectral data for this compound were not detailed in the retrieved search results, NMR has been employed in the characterization of related guanfacine (B1203898) degradation products researchgate.netresearchgate.net. This highlights its established utility in confirming the structural integrity of guanfacine derivatives.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source/Methodology |

| Chemical Name | N-Carbamimidoyl-2-(2,6-dichloro-3-hydroxyphenyl)acetamide synzeal.comaxios-research.com | IUPAC Nomenclature, Supplier Data |

| Molecular Formula | C₉H₉Cl₂N₃O₂ synzeal.comlgcstandards.comnih.govncats.ioschd-shimadzu.com | Elemental Analysis, PubChem |

| Molecular Weight | 262.09 g/mol synzeal.comlgcstandards.comnih.govncats.ioschd-shimadzu.com | Calculated (PubChem), Supplier Data |

| CAS Number | 78197-84-9 synzeal.comaxios-research.comlgcstandards.comnih.govschd-shimadzu.com | Chemical Abstracts Service |

| Purity (typical) | >95% (HPLC) synzeal.comlgcstandards.comschd-shimadzu.com | High-Performance Liquid Chromatography (HPLC) |

| Expected NMR Signals | Aromatic protons, methylene protons, hydroxyl proton, guanidine protons | Theoretical analysis based on structure |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of ions with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly valuable in identifying metabolites and confirming the exact mass of synthesized compounds.

In the context of this compound:

Elemental Composition: HRMS can accurately determine the molecular weight of this compound, allowing for the confirmation of its molecular formula (C₉H₉Cl₂N₃O₂). The precise mass measurement helps to rule out isobaric compounds.

Metabolite Identification: HRMS, often coupled with liquid chromatography (LC-MS/MS), is widely used to detect and identify metabolites in biological samples. Studies have identified this compound as a metabolite of guanfacine using LC-MS/MS techniques researchgate.netresearchgate.netresearchgate.net. The accurate mass measurement provided by HRMS aids in the unambiguous identification of these metabolic products.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. These fragmentation patterns can corroborate the proposed structure of this compound by revealing characteristic substructures. For instance, fragmentation studies could potentially yield ions corresponding to the dichlorohydroxyphenyl moiety or the guanidine-containing portion of the molecule researchgate.net.

While specific HRMS m/z values for this compound were not explicitly detailed in the provided snippets, the technique's application in characterizing guanfacine degradation products and identifying metabolites underscores its importance in the structural elucidation of this compound researchgate.netresearchgate.net.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-hydroxyguanfacine, docking simulations are primarily focused on the α2A-adrenergic receptor (α2A-AR), the main target of guanfacine (B1203898).

While direct docking studies on this compound are not extensively published, analysis can be extrapolated from simulations of its parent compound, guanfacine. Docking studies of guanfacine reveal that its dichlorophenyl group occupies a hydrophobic pocket within the α2A-AR. The interaction is stabilized by contacts with key amino acid residues. For instance, the guanidinium (B1211019) group of guanfacine can form crucial hydrogen bonds with aspartic acid (Asp113) and tyrosine (Tyr109) residues in the binding cavity. nih.gov Additional stabilization may occur through van der Waals contacts with residues such as Val114, Phe390, Phe391, and Tyr394. nih.govmdpi.com

The introduction of a hydroxyl (-OH) group at the 3-position of the phenyl ring in this compound would alter these interactions. The -OH group could potentially form a new hydrogen bond with a nearby residue in the binding pocket, or it could introduce a steric hindrance or an unfavorable electrostatic interaction, thereby reducing binding affinity. The increased polarity from the hydroxyl group could also disrupt the favorable hydrophobic interactions of the phenyl ring within the receptor pocket. These simulations help rationalize the observed differences in pharmacological activity between the parent drug and its metabolite.

| Interacting Residue (α2A-AR) | Potential Interaction with Guanfacine | Postulated Impact of 3-Hydroxylation |

| Asp113 | Hydrogen Bond | Interaction likely retained |

| Tyr109 | Hydrogen Bond | Interaction likely retained |

| Val114, Phe390, Phe391 | Van der Waals / Hydrophobic Contacts | May be weakened due to increased polarity |

| Receptor Pocket | Formation of new H-bond or steric clash | Could either increase or decrease binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.comnih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new or untested compounds. jocpr.com

For a series of α2-adrenergic agonists, QSAR models can be developed to identify the structural features that are critical for receptor binding and activation. nih.govresearchgate.net While specific QSAR models developed for this compound are not prominent in the literature, the principles of QSAR can be used to predict its activity relative to guanfacine. The addition of a hydroxyl group significantly changes key molecular descriptors:

Lipophilicity (logP): The logP value would decrease, indicating lower lipid solubility and higher water solubility.

Polar Surface Area (PSA): The PSA would increase due to the polar -OH group.

Hydrogen Bonding Capacity: The molecule gains a hydrogen bond donor and acceptor, increasing its potential for hydrogen bonding.

In a typical QSAR model for α2A-AR agonists, where a certain degree of lipophilicity is favorable for membrane permeability and interaction with hydrophobic pockets, the modifications seen in this compound would likely predict a decrease in activity compared to the parent compound.

| Compound | Molecular Formula | Lipophilicity (Predicted logP) | Polar Surface Area (Predicted) | Hydrogen Bond Donors/Acceptors |

| Guanfacine | C₉H₉Cl₂N₃O | Higher | Lower | 3 / 1 |

| This compound | C₉H₉Cl₂N₃O₂ | Lower | Higher | 4 / 2 |

Prediction of Metabolic Pathways and Enzyme Interactions

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. moldiscovery.comsemanticscholar.org For this compound, the focus is on its formation from guanfacine and its subsequent metabolism.

In vitro studies using human liver microsomes (HLMs) and cryopreserved plated human hepatocytes (cPHHs) have confirmed the primary metabolic pathway of guanfacine. tandfonline.comresearchgate.net Guanfacine undergoes oxidation to form this compound, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4. tandfonline.comnih.govtga.gov.aumedscape.compsychdb.com Chemical inhibition studies showed that ketoconazole, a potent CYP3A4/5 inhibitor, almost completely inhibited the loss of guanfacine. tandfonline.com The this compound pathway accounts for a significant portion of guanfacine's metabolism, representing at least 2.6% in cPHHs and 71% in HLMs. tandfonline.comresearchgate.net

Following its formation, this compound undergoes Phase II conjugation reactions. tga.gov.au The main circulating metabolite found in human plasma is this compound-O-sulfate, indicating sulfation is a major subsequent pathway. tga.gov.aunih.gov Glucuronidation also occurs. tga.gov.aunih.gov Computational models of metabolism predict these pathways by assessing the reactivity of different sites on the molecule and their accessibility to metabolic enzymes. moldiscovery.com

| Metabolic Step | Parent Compound | Metabolite | Primary Enzyme(s) |

| Phase I: Oxidation | Guanfacine | This compound | CYP3A4/5 tandfonline.comtga.gov.au |

| Phase II: Sulfation | This compound | This compound-O-sulfate | Sulfotransferases (SULTs) |

| Phase II: Glucuronidation | This compound | This compound-glucuronide | UDP-glucuronosyltransferases (UGTs) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its dynamic behavior over time. bonvinlab.orgmdpi.com These methods provide insight into the range of shapes a molecule can adopt and the energy associated with each conformation.

For this compound, MD simulations can explore how the addition of the hydroxyl group affects the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the rest of the molecule. The parent compound, guanfacine, is known to adopt a specific conformation to fit into the α2A-AR binding pocket.

The presence of the 3-hydroxy group can introduce new conformational preferences. It may form an intramolecular hydrogen bond with the adjacent acetyl oxygen, which would restrict the rotation of the phenyl ring and favor a more planar conformation. Alternatively, its interaction with solvent molecules (water) would influence its conformational ensemble in an aqueous environment. MD simulations of the ligand-receptor complex could demonstrate whether the metabolite can maintain a stable binding pose or if its dynamic behavior within the binding site leads to weaker interactions and faster dissociation compared to guanfacine. mdpi.comnih.gov

In Silico Assessment of Pharmacological Inactivity

A crucial application of computational chemistry is the prediction of the pharmacological and toxicological profiles of metabolites. frontiersin.orgnih.gov It is important to determine if a metabolite retains the activity of the parent drug, has a different activity, or is pharmacologically inactive.

For this compound, its major circulating form is the sulfated conjugate, this compound-O-sulfate. tga.gov.au In silico predictions and subsequent experimental studies have been conducted to assess its activity. A pharmacodynamic study submitted to the Australian Therapeutic Goods Administration examined the activity of this compound-O-sulfate at human α2A-, α2B-, and α2C-adrenoceptors. tga.gov.au The results showed no evidence of either agonist or antagonist activity at any of these receptor subtypes, confirming the metabolite is pharmacologically inactive. tga.gov.au Other metabolites, including glucuronide and sulfate (B86663) conjugates of this compound, are also considered inactive. medscape.comnih.gov Computational models support these findings by predicting that the significant increase in polarity and size from conjugation would prevent effective binding to the target receptor.

| Compound/Metabolite | Target Receptor | Predicted Activity | Confirmed Activity |

| This compound-O-sulfate | α2A-Adrenoceptor | Inactive | No agonist or antagonist activity tga.gov.au |

| This compound-O-sulfate | α2B-Adrenoceptor | Inactive | No agonist or antagonist activity tga.gov.au |

| This compound-O-sulfate | α2C-Adrenoceptor | Inactive | No agonist or antagonist activity tga.gov.au |

Emerging Research Perspectives on Guanfacine Metabolites, Including 3 Hydroxyguanfacine

Integration of Multi-Omics Data in Metabolite Research

The comprehensive understanding of drug metabolism is increasingly reliant on the integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics. While specific studies integrating all these 'omics' layers for guanfacine (B1203898) are still evolving, advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are fundamental to modern metabolomics approaches. These techniques enable the detailed profiling and identification of metabolites, including 3-Hydroxyguanfacine, in biological matrices such as plasma and urine nih.govresearchgate.net. By analyzing the complete set of metabolites produced from guanfacine, researchers can gain a holistic view of the metabolic pathways involved, identify potential biomarkers, and understand inter-individual variability in drug response influenced by genetic or environmental factors. Such integrated data can reveal complex metabolic networks and uncover previously unknown metabolic routes or interactions.

Exploration of Novel or Minor Metabolic Pathways

Guanfacine is primarily metabolized in the liver, with hepatic hydroxylation being a significant pathway. The main metabolic transformation involves monooxidation, particularly at the dichlorobenzyl moiety, leading to the formation of this compound nih.govresearchgate.netdrugbank.comchemicalbook.in. This hydroxylated metabolite is then further conjugated, predominantly through glucuronidation or sulfation, to form inactive metabolites that are readily excreted nih.govresearchgate.netdrugbank.comchemicalbook.in. While this compound and its conjugates represent the major metabolic products, minor pathways also exist, including direct glucuronidation of guanfacine at various positions on the molecule nih.gov. The identification and characterization of these pathways, including the relative abundance and formation rates of minor metabolites, contribute to a more complete understanding of guanfacine's metabolic fate. Research continues to explore the precise positions of hydroxylation and the specific enzymes responsible for these transformations.

Advancements in In Vitro and Ex Vivo Models for Metabolic Studies

In vitro and ex vivo models are indispensable tools for dissecting drug metabolism. Studies investigating guanfacine metabolism have effectively utilized human liver microsomes (HLMs) and cryopreserved human hepatocytes (cPHHs) researchgate.net. These models allow for the controlled study of metabolic reactions, enzyme kinetics, and metabolite identification under conditions that mimic human physiological processes. For instance, research utilizing HLMs has demonstrated a notable percentage of this compound formation, highlighting the role of specific cytochrome P450 (CYP) enzymes, such as CYP3A4, in this hydroxylation process drugbank.comchemicalbook.in. Comparative studies using both HLMs and cPHHs can reveal differences in metabolic profiles, potentially due to variations in enzyme expression or cofactor availability, providing deeper insights into the enzymes involved in this compound synthesis researchgate.net. These models are crucial for predicting in vivo metabolic pathways and identifying potential drug-drug interactions mediated by metabolic enzymes.

Development of High-Throughput Screening for Metabolite Interactions

While direct evidence of high-throughput screening specifically for this compound's interactions is not extensively detailed in the current literature, the broader field of drug metabolism research increasingly focuses on understanding how metabolites can influence drug efficacy or safety through interactions with other biological targets or metabolic pathways. Studies have explored guanfacine's potential to inhibit or induce cytochrome P450 enzymes fda.gov. This suggests an emerging interest in characterizing the broader interaction profiles of guanfacine and its metabolites. Future research may leverage high-throughput screening methodologies to systematically assess the potential interactions of this compound with various drug-metabolizing enzymes, transporters, or off-target receptors. Such investigations are vital for a comprehensive safety assessment and for identifying potential polypharmacy issues.

Future Directions in Metabolite-Focused Drug Discovery Research

The detailed characterization of guanfacine's metabolic pathways, including the formation and fate of this compound, offers significant opportunities for future drug discovery and development. Understanding how genetic variations (pharmacogenomics) influence the activity of metabolizing enzymes can pave the way for personalized medicine approaches, tailoring guanfacine dosage or selection based on an individual's metabolic profile. Furthermore, knowledge of metabolite activity or potential toxicity can guide the design of next-generation compounds with improved pharmacokinetic properties or reduced metabolic liabilities. Metabolite-focused drug discovery might involve designing prodrugs that are more efficiently metabolized to active forms or developing analogs that circumvent specific metabolic pathways known to produce undesirable byproducts. The ongoing exploration of guanfacine's metabolic landscape, with an emphasis on metabolites like this compound, is instrumental in optimizing therapeutic outcomes and enhancing drug safety.

Q & A

Q. What are the critical elements of a well-structured discussion section for studies on this compound’s mechanism of action?

- Methodological Answer : The discussion should:

- Compare results with prior work (e.g., contrasting receptor binding data with Radcliffe et al., 2019).

- Analyze unexpected findings (e.g., off-target serotonin receptor activity) using mechanistic hypotheses.

- Address limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and propose validation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.